5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid
Overview
Description
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 391680-79-8 . It has a linear formula of C9H6N2O4S . The compound is off-white in color and solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 5,6-dihydroxy-2-(2-thienyl)-4-pyrimidinecarboxylic acid . Its InChI Code is 1S/C9H6N2O4S/c12-6-5(9(14)15)10-7(11-8(6)13)4-2-1-3-16-4/h1-3,12H,(H,14,15)(H,10,11,13) .Physical And Chemical Properties Analysis
The molecular weight of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid is 238.22 . The compound is off-white in color and solid in physical form .Scientific Research Applications
Antihypertensive Activity
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid derivatives have been synthesized and tested for antihypertensive activity. These compounds, including various dihydropyrimidine derivatives, have shown promising results in structure-activity relationship studies, indicating their potential in treating hypertension (Rana, Kaur, & Kumar, 2004).
Anti-ulcer Activity
Research on similar pyrimidine derivatives has revealed their anti-ulcer properties. These compounds have been synthesized and characterized using various techniques, with some demonstrating significant anti-ulcer activity compared to control groups (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
Nonlinear Optical Applications
Studies on thiopyrimidine derivatives have explored their applications in nonlinear optics (NLO) fields. These compounds, including variants of 4-thiopyrimidines, have been analyzed for their NLO properties, demonstrating potential for optoelectronic high-tech applications (Hussain et al., 2020).
Liquid Crystalline Materials
Derivatives of 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid have been utilized in the synthesis of heterocyclic liquid crystalline materials. These materials, incorporating the thiophene-pyrimidine moiety, show varied liquid crystalline behavior, indicating their potential in display technologies and related applications (Sharma, Lacey, & Wilson, 2003).
Antimicrobial Activity
Compounds derived from 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid have been tested for antimicrobial activities. Some of these compounds, including novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, have shown mild antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018).
Inhibitors of Protein Kinase CK2
Substituted derivatives of thiopyrimidinylthio carboxylic acids, closely related to 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid, have been synthesized and evaluated as inhibitors of human protein kinase CK2. This study identified certain compounds with high inhibitory activity, highlighting their potential in targeted therapies (Golub et al., 2011).
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-6-oxo-2-thiophen-2-yl-1H-pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4S/c12-6-5(9(14)15)10-7(11-8(6)13)4-2-1-3-16-4/h1-3,12H,(H,14,15)(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOGKSFNCMYOPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C(=O)N2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388438 | |
Record name | 5-Hydroxy-6-oxo-2-(thiophen-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acid | |
CAS RN |
391680-79-8 | |
Record name | 5-Hydroxy-6-oxo-2-(thiophen-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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